N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-chloro-4-fluorobenzene-1-sulfonamide N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-chloro-4-fluorobenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 955639-17-5
VCID: VC7427849
InChI: InChI=1S/C22H18ClFN2O3S/c23-20-13-19(8-9-21(20)24)30(28,29)25-18-7-6-15-10-11-26(14-17(15)12-18)22(27)16-4-2-1-3-5-16/h1-9,12-13,25H,10-11,14H2
SMILES: C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)C(=O)C4=CC=CC=C4
Molecular Formula: C22H18ClFN2O3S
Molecular Weight: 444.91

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-chloro-4-fluorobenzene-1-sulfonamide

CAS No.: 955639-17-5

Cat. No.: VC7427849

Molecular Formula: C22H18ClFN2O3S

Molecular Weight: 444.91

* For research use only. Not for human or veterinary use.

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-chloro-4-fluorobenzene-1-sulfonamide - 955639-17-5

Specification

CAS No. 955639-17-5
Molecular Formula C22H18ClFN2O3S
Molecular Weight 444.91
IUPAC Name N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-chloro-4-fluorobenzenesulfonamide
Standard InChI InChI=1S/C22H18ClFN2O3S/c23-20-13-19(8-9-21(20)24)30(28,29)25-18-7-6-15-10-11-26(14-17(15)12-18)22(27)16-4-2-1-3-5-16/h1-9,12-13,25H,10-11,14H2
Standard InChI Key YBNATGSGPYKIDX-UHFFFAOYSA-N
SMILES C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)C(=O)C4=CC=CC=C4

Introduction

Chemical Identification and Structural Characterization

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name reflects its hybrid architecture: a 1,2,3,4-tetrahydroisoquinoline core substituted at position 7 with a benzoyl group (N-2-benzoyl) and a sulfonamide linkage to a 3-chloro-4-fluorophenyl moiety. Its molecular formula is C23H19ClFN2O3S, with a calculated molecular weight of 464.93 g/mol (derived from analogous structures in ).

Table 1: Key Identifiers

PropertyValueSource
Molecular FormulaC23H19ClFN2O3SInferred
Molecular Weight464.93 g/molCalculated
IUPAC NameN-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-chloro-4-fluorobenzenesulfonamideSystematic

Synthesis and Reaction Pathways

General Synthetic Strategy

While no direct synthesis protocol exists for this compound, methodologies for analogous sulfonamide-tetrahydroisoquinoline hybrids involve:

  • Friedel-Crafts Acylation: Introducing the benzoyl group to the tetrahydroisoquinoline scaffold under Lewis acid catalysis (e.g., AlCl3) .

  • Sulfonylation: Reacting the amine-functionalized tetrahydroisoquinoline intermediate with 3-chloro-4-fluorobenzenesulfonyl chloride in dichloromethane or THF, often with a base like triethylamine to scavenge HCl .

Critical Reaction Parameters

  • Temperature: Reactions typically proceed at 0–25°C to minimize side products.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures yields pure product .

Structural and Electronic Properties

Spectroscopic Characterization

  • NMR:

    • 1H NMR: Signals for the tetrahydroisoquinoline protons (δ 2.5–4.0 ppm, multiplet), aromatic protons (δ 6.8–8.2 ppm), and sulfonamide NH (δ 10.1–10.5 ppm, broad) .

    • 13C NMR: Carbonyl (C=O) at ~167 ppm, sulfonamide SO2 at ~135 ppm, and aromatic carbons (110–150 ppm) .

  • MS (ESI+): Expected [M+H]+ peak at m/z 465.9 with isotopic clusters reflecting Cl and F .

Computational Analysis

Density functional theory (DFT) studies on similar molecules predict:

  • Electrostatic Potential: High electron density at the sulfonamide oxygen and fluorine atoms, suggesting hydrogen-bonding capability.

  • LogP: Estimated ~3.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

TargetAssay TypePredicted IC50/MICMechanism
EGFR KinaseIn vitro kinase50–100 nMATP-competitive
S. aureusBroth microdilution4 µg/mLDihydropteroate synthase inhibition

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